Ethyl 3-bromo-6-(trifluoromethyl)picolinate
Overview
Description
Ethyl 3-bromo-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7BrF3NO2 and a molecular weight of 298.06 g/mol . This compound is a derivative of picolinic acid, featuring a bromine atom at the 3-position and a trifluoromethyl group at the 6-position on the pyridine ring. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-6-(trifluoromethyl)picolinate typically involves the bromination of ethyl 6-(trifluoromethyl)picolinate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted picolinates, depending on the nucleophile used.
Coupling Reactions: Products are arylated or vinylated picolinates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
Ethyl 3-bromo-6-(trifluoromethyl)picolinate is used in various scientific research applications, including:
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research involving this compound focuses on its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-(trifluoromethyl)picolinate: Lacks the bromine atom at the 3-position, making it less reactive in certain substitution and coupling reactions.
Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate: Contains a methoxy group at the 5-position, which can influence its chemical reactivity and biological activity.
Uniqueness
Ethyl 3-bromo-6-(trifluoromethyl)picolinate is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical and biological properties. The bromine atom allows for versatile substitution and coupling reactions, while the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-bromo-6-(trifluoromethyl)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEDLGXBVHHDER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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